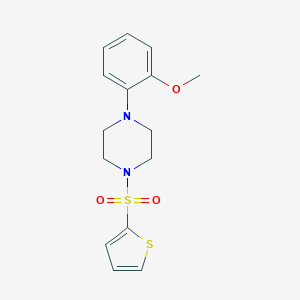![molecular formula C20H28N2O4S B299399 N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B299399.png)
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide, also known as ABEA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. ABEA is a sulfonamide compound with a molecular weight of 408.5 g/mol.
Mécanisme D'action
The mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to activate the ATP-sensitive potassium (KATP) channels and inhibit the N-methyl-D-aspartate (NMDA) receptors, which are involved in neuronal excitability and synaptic plasticity. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been found to increase the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have various biochemical and physiological effects in animal models. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been found to reduce oxidative stress and inflammation in the brain, which can be beneficial in neurodegenerative diseases. In addition, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is also stable and can be stored for long periods without degradation. However, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has some limitations for lab experiments. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is expensive and requires specialized equipment and expertise for synthesis. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide also has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide. One direction is to further investigate the mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and its effects on ion channels and receptors in the brain. Another direction is to study the potential therapeutic applications of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide in other neurological diseases such as multiple sclerosis and Huntington's disease. In addition, future research can focus on optimizing the synthesis of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and developing more efficient methods for its delivery to the brain.
Conclusion:
In conclusion, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide is a small molecule with potential therapeutic applications in neurological diseases. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have neuroprotective effects, increase dopamine levels, and reduce seizure activity in animal models. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has several advantages for lab experiments, but also has some limitations. Future research can focus on further investigating the mechanism of action of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide and its potential therapeutic applications in other neurological diseases.
Méthodes De Synthèse
The synthesis of N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide involves the reaction of 4-aminophenylacetic acid with 1-adamantanol and 2-chloroethylsulfonamide. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide as a white solid with a yield of 62%.
Applications De Recherche Scientifique
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have neuroprotective effects and can inhibit the aggregation of beta-amyloid peptides, which are associated with Alzheimer's disease. N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has also been shown to increase dopamine levels in the brain, which can be beneficial in Parkinson's disease. In addition, N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide has been found to have anticonvulsant effects and can reduce seizure activity in animal models of epilepsy.
Propriétés
Nom du produit |
N-[4-({[2-(1-adamantyloxy)ethyl]amino}sulfonyl)phenyl]acetamide |
|---|---|
Formule moléculaire |
C20H28N2O4S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[4-[2-(1-adamantyloxy)ethylsulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H28N2O4S/c1-14(23)22-18-2-4-19(5-3-18)27(24,25)21-6-7-26-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17,21H,6-13H2,1H3,(H,22,23) |
Clé InChI |
GJHXVYLNFXFVGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299316.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)
![Butyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B299320.png)
![2-(4-Chlorophenyl)-5-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B299322.png)


![Methyl 1-({2-[(1-adamantylcarbonyl)amino]phenyl}sulfonyl)-2-pyrrolidinecarboxylate](/img/structure/B299328.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299332.png)

![1-(Methylsulfonyl)-4-[4-(1-naphthyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B299340.png)
![N-(tert-butyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B299344.png)
![1-cinnamyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B299347.png)
